molecular formula C7H9NO3 B13525822 5-Methyl-4-isoxazolepropionic acid

5-Methyl-4-isoxazolepropionic acid

Cat. No.: B13525822
M. Wt: 155.15 g/mol
InChI Key: XLPIEPJJDJBOFU-UHFFFAOYSA-N
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Description

5-Methyl-4-isoxazolepropionic acid is a fundamental research chemical central to the study of excitatory neurotransmission in the central nervous system. It is recognized as the defining agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors . These receptors are responsible for the vast majority of fast excitatory synaptic transmission and are integral to synaptic plasticity, the cellular mechanism underlying learning and memory formation . Activation of AMPA receptors by this agonist facilitates the influx of sodium and potassium ions, leading to depolarization of the postsynaptic membrane and propagation of neuronal signals . In experimental settings, this compound is invaluable for investigating the structure, function, and pharmacological properties of AMPA receptors. Researchers utilize it to explore receptor kinetics, including the processes of activation, desensitization, and deactivation . Its application extends to modeling excitatory pathways and studying the receptor's role in various neurological conditions. Aberrant AMPA receptor signaling is implicated in a range of disorders, making this agonist a critical tool for probing the mechanisms of diseases such as epilepsy , chronic inflammatory pain , and movement disorders like dystonia . Furthermore, it is used in the development and evaluation of novel pharmaceuticals, including positive allosteric modulators and antagonists that target the AMPA receptor for potential therapeutic intervention . This product is supplied for research purposes within the fields of neuropharmacology, molecular neuroscience, and cellular physiology. It is intended for use by qualified researchers in controlled laboratory environments. Intended Use & Disclaimer: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. It must not be administered to humans or used for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5-6(4-8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

XLPIEPJJDJBOFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CCC(=O)O

Origin of Product

United States

Molecular and Structural Biology of Ampa Receptors and Ligand Interactions

AMPA Receptor Subunit Architecture and Assembly

The assembly of AMPA receptors is a complex process involving multiple domains and resulting in a variety of receptor subtypes with distinct properties. nih.govjohnshopkins.edu

Homomeric and Heteromeric Receptor Formation

AMPA receptors are tetrameric complexes, meaning they are assembled from four subunits. nih.govnih.gov These subunits, known as GluA1, GluA2, GluA3, and GluA4, can combine in different arrangements to form either homomeric (composed of four identical subunits) or heteromeric (composed of different subunits) receptors. nih.govnih.gov The majority of native AMPA receptors are heterotetramers. wikipedia.org The specific combination of these subunits profoundly influences the receptor's biophysical properties, such as its ability to conduct calcium ions and its gating kinetics. nih.govnumberanalytics.com For instance, the presence of the GluA2 subunit, which is predominant in most brain regions, typically renders the receptor impermeable to calcium. nih.govyoutube.com In contrast, receptors lacking the GluA2 subunit are permeable to calcium. numberanalytics.comyoutube.com Research indicates a preferential assembly, with many receptors adopting a stoichiometry of two GluA1 and two GluA2 subunits, where identical subunits are positioned opposite each other. nih.gov

Table 1: AMPA Receptor Subunits and Their Primary Characteristics

SubunitPrimary Function/CharacteristicCalcium Permeability when Homomeric
GluA1 Involved in synaptic plasticity, particularly long-term potentiation (LTP). wikipedia.orgyoutube.comPermeable
GluA2 Determines calcium impermeability in most heteromeric receptors. nih.govyoutube.comImpermeable
GluA3 Contributes to synaptic transmission; often forms heteromers with GluA1 and GluA2. nih.govPermeable
GluA4 Involved in rapid gating kinetics.Permeable

Contributions of Extracellular Domains to Receptor Assembly

The assembly of AMPA receptors is a modular process guided by their large extracellular domains. nih.gov This region consists of the amino-terminal domain (ATD) and the ligand-binding domain (LBD). nih.govbiorxiv.org The ATD is believed to initiate the assembly process by forming dimers, which then guide the formation of the full tetrameric receptor. nih.govjohnshopkins.edu Following the initial interactions of the ATDs, the LBDs also play a role in the assembly and stabilization of the receptor complex through a process sometimes referred to as 'domain swapping'. nih.govjohnshopkins.edu There is a notable symmetry mismatch between the extracellular domains and the transmembrane domain; the ATD and LBD layers each have a two-fold rotational symmetry, while the transmembrane domain has a four-fold symmetry. nih.govnih.gov

Ligand Binding Domain (LBD) Interactions with AMPA and Other Agonists

The LBD is a critical component of the receptor, as it is the site of action for neurotransmitters and synthetic agonists like AMPA.

Agonist Binding Mechanisms and Conformational Changes

The LBD is structured like a clamshell with two lobes, often referred to as D1 and D2. nih.govbiorxiv.org The binding of an agonist, such as glutamate (B1630785) or AMPA, occurs in the cleft between these two lobes. nih.govnih.gov This binding event triggers a significant conformational change, causing the clamshell to close. biorxiv.orgacs.org This closure pulls on linker regions that connect the LBD to the transmembrane domain, which forms the ion channel. nih.govnih.gov This mechanical pulling motion leads to the opening of the channel pore, allowing ions to flow into the cell. biorxiv.orgrepec.org The degree of this "clamshell" closure is thought to correlate with the efficacy of the agonist in activating the receptor. pnas.org

Role of Specific Amino Acid Residues in Ligand Recognition and Efficacy

The precise interaction between an agonist and the LBD is determined by specific amino acid residues within the binding pocket. nih.gov These residues form crucial contacts with the agonist molecule. For example, mutagenesis studies have identified that the residues Arg507 and Glu727 in the GluR-D subunit are key for binding the α-carboxyl and α-amino groups of the ligand, respectively. nih.gov These interactions are fundamental to the mechanism of amino acid recognition. nih.gov The stability of the closed-cleft conformation of the LBD is a critical factor in determining the kinetics and efficacy of the agonist. nih.gov

Allosteric Modulation Sites and Gating Mechanisms of AMPA Receptors

Beyond direct activation by agonists, the function of AMPA receptors is finely tuned by other molecules and intricate gating processes.

Allosteric modulators are compounds that bind to the receptor at a site distinct from the agonist-binding pocket. wikipedia.orgnih.gov These modulators can be positive (PAMs) or negative (NAMs), enhancing or inhibiting receptor function, respectively. nih.govresearchgate.net PAMs, for instance, often bind at the interface between LBD dimers. nih.govmdpi.com By binding here, they can stabilize the activated, open state of the receptor or slow down the process of desensitization, where the channel closes despite the continued presence of an agonist. nih.govmdpi.comresearchgate.net

The gating of AMPA receptors involves a cycle of states: closed, open, and desensitized. acs.org Activation is the transition from the closed to the open state upon agonist binding. nih.govacs.org Desensitization is a rapid process that follows activation, limiting the duration of the ionic current. biorxiv.orgmdpi.com This is thought to involve a rearrangement of the LBD dimers. biorxiv.orgnih.gov Deactivation occurs when the agonist unbinds, and the channel returns to its closed state. nih.govacs.org These gating processes can also be influenced by auxiliary subunits, such as TARPs, which associate with the receptor and modulate its function. numberanalytics.comnih.gov

Mechanisms of Receptor Desensitization and Deactivation

AMPA receptors (AMPARs) are crucial for fast excitatory neurotransmission in the central nervous system. Their activity is tightly regulated by two key processes: deactivation and desensitization. Deactivation refers to the closure of the ion channel upon the removal of the agonist, glutamate, from the binding site. Desensitization, on the other hand, is the process where the receptor enters a closed, non-conducting state despite the continued presence of the agonist. nih.govresearchgate.net Both mechanisms are critical in shaping the time course of synaptic currents and preventing excitotoxicity.

The desensitization of AMPA receptors is a rapid process, occurring within milliseconds of sustained glutamate exposure. nih.gov It is a complex conformational change that is thought to involve rearrangements between the subunits of the tetrameric receptor complex. jneurosci.orgnih.gov Structural and functional studies have revealed that the stability of the agonist-binding domain (ABD) plays a crucial role in these processes. The ABD is composed of two lobes (D1 and D2) that clamp down around the agonist molecule. The degree of this "clamshell" closure is correlated with agonist efficacy. nih.gov The transition to a desensitized state is believed to involve a rearrangement of the ABD dimers, which uncouples the agonist-binding event from the opening of the ion channel gate. nih.gov

The kinetics of desensitization and deactivation are influenced by several factors, including the specific subunit composition of the AMPA receptor. For instance, the alternative splicing of the "flip/flop" cassette, a 38-amino acid region located in the ABD, has a significant impact on the rate of desensitization. jneurosci.org Furthermore, the number of agonist-bound subunits also affects receptor function. Evidence suggests that the binding of glutamate to even a single subunit can be sufficient to induce desensitization. nih.gov The rate at which receptors recover from desensitization is also a critical factor in determining the fidelity of synaptic transmission at high frequencies. nih.gov

Regulation by Auxiliary Subunits (e.g., Transmembrane AMPA Receptor Regulatory Proteins, Neto Proteins)

The function of AMPA receptors in the brain is not solely determined by their core subunits but is also profoundly influenced by their association with a variety of auxiliary subunits. nih.govoup.com These auxiliary proteins are non-pore-forming transmembrane proteins that co-assemble with AMPA receptors to modulate their trafficking, gating, and pharmacology. oup.comnih.gov

Among the most well-characterized auxiliary subunits are the transmembrane AMPA receptor regulatory proteins (TARPs). nih.govnih.gov TARPs, such as γ-2 (stargazin) and γ-8, are essential for the synaptic targeting and stabilization of AMPA receptors. oup.com Beyond their role in trafficking, TARPs directly modulate the channel properties of AMPA receptors. They have been shown to decrease the rate of deactivation and desensitization, thereby prolonging the synaptic response to glutamate. nih.govcapes.gov.br The extracellular domains of TARPs, particularly the first and second extracellular loops (L1 and L2), are critical for this modulatory activity. elifesciences.org

In addition to TARPs, other families of auxiliary subunits have been identified, including cornichon homologs (CNIH-2, CNIH-3) and neuropilin and tolloid-like proteins (Neto1 and Neto2). oup.com These proteins also interact with AMPA receptors to regulate their function in a brain-region and cell-type-specific manner. For instance, Neto proteins have been shown to modulate the gating kinetics of AMPA receptors. oup.com The diverse array of auxiliary subunits and their distinct expression patterns contribute to the functional heterogeneity of AMPA receptors throughout the nervous system. elifesciences.org

Structure-Activity Relationships (SAR) for AMPA and its Analogues

The study of structure-activity relationships (SAR) for AMPA and its analogues provides valuable insights into the molecular requirements for ligand binding and receptor activation. By systematically modifying the chemical structure of these compounds, researchers can identify key features that govern their affinity, efficacy, and selectivity for AMPA receptors. nih.gov

Identification of Key Pharmacophores Governing Receptor Affinity and Efficacy

The prototypical AMPA receptor agonist, (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), possesses several key pharmacophoric elements that are essential for its activity. These include the α-amino acid moiety, which is crucial for binding to the agonist-binding domain, and the acidic 3-hydroxyisoxazole ring.

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of the substituent at the 5-position of the isoxazole (B147169) ring. nih.govacs.org The size, shape, and electronic properties of this substituent significantly influence receptor affinity and agonist potency. acs.org For instance, replacing the 5-methyl group of AMPA with other groups can dramatically alter the compound's pharmacological profile. Research has shown that the presence of a hydrogen bond acceptor in the 5-substituent can enhance agonist activity. acs.org Furthermore, the electrostatic potential near the "ortho" position of a heterocyclic substituent at the 5-position has been positively correlated with receptor affinity. nih.govacs.org This suggests that specific electronic interactions between the ligand and the receptor are critical for high-affinity binding.

The stereochemistry of the α-amino acid side chain is also a critical determinant of activity. The agonist activity of AMPA and its analogues typically resides in the (S)-enantiomer, while the (R)-enantiomer is often inactive or may even act as a weak antagonist. acs.orgnih.gov

Impact of Chemical Modifications on Receptor Subtype Selectivity and Potency

Chemical modifications of the AMPA scaffold have been explored to develop ligands with altered potency and selectivity for different AMPA receptor subtypes. The presence of a heteroatom, such as nitrogen or sulfur, in the 2-position of a heteroaryl ring at the 5-position of the isoxazole has been shown to greatly enhance agonist potency. acs.orgnih.gov

For example, the replacement of the phenyl group in the weak AMPA agonist APPA with a 2-thienyl group resulted in a compound with significantly higher affinity and potency. acs.org Similarly, pyridyl analogues of AMPA have demonstrated that the position of the nitrogen atom in the pyridyl ring is crucial for activity, with the 2-pyridyl analogue being a potent agonist while the 3- and 4-pyridyl analogues are much weaker or inactive. acs.org

Biochemical and Cellular Regulation of Ampa Receptor Function

Dynamic Receptor Trafficking and Synaptic Localization

AMPA receptors are not static components of the postsynaptic membrane; they are in a constant state of flux, moving between the cell surface and internal compartments. pnas.orgnih.gov This dynamic trafficking is a key mechanism for regulating the number of receptors at the synapse and, consequently, the strength of synaptic communication. nih.govfrontiersin.org

The abundance of AMPA receptors at the cell surface is maintained by a delicate balance between their insertion into the plasma membrane (exocytosis) and their removal from it (endocytosis). nih.gov These processes are highly regulated. For instance, the insertion of AMPA receptors can occur at various locations, including the dendrites and directly at the spine, after which they diffuse into the synaptic site. frontiersin.org

Activation of Protein Kinase A (PKA) has been shown to increase the surface expression of AMPA receptors by promoting their insertion into the membrane while simultaneously decreasing their rate of endocytosis. pnas.orgnih.gov This effect is specifically linked to the phosphorylation of the GluA1 subunit. nih.govnih.gov Conversely, receptor internalization is a critical process for weakening synaptic connections, a phenomenon known as long-term depression (LTD). researchgate.net This endocytosis is often dependent on clathrin, a protein that forms coated pits to draw in sections of the cell membrane. Insulin signaling, for example, can trigger the endocytosis of AMPA receptors through a mechanism that requires the tyrosine phosphorylation of the GluR2 subunit. embopress.org Similarly, activation of NMDA receptors can induce the internalization of AMPA receptors, a process that is initiated by the dephosphorylation of the GluR1 subunit at the Serine 845 site. pnas.orgnih.govnih.gov

The number of AMPA receptors at a given synapse, which can range from tens to hundreds, is a primary determinant of synaptic strength. johnshopkins.edunih.gov The regulation of this number is complex, involving multiple signaling pathways and protein interactions. Synaptic activity itself plays a crucial role; for example, increased neuronal activity can enhance the trapping of AMPA receptors at the synapse. nih.gov

A key element in retaining receptors at the postsynaptic density (PSD), the specialized protein matrix at the synapse, is the scaffolding protein PSD-95. Simply increasing the number of AMPA receptors on the cell surface is not sufficient to strengthen a synapse; they must be anchored at the PSD, a role fulfilled by PSD-95. nih.gov The concept of an "AMPAR code" has been proposed, suggesting that the specific combination of AMPA receptor subunits, their post-translational modifications, and their interacting proteins dictates how they are trafficked during synaptic plasticity. johnshopkins.edu For instance, during long-term potentiation (LTP), a cellular model for strengthening synapses, GluA1-containing receptors are preferentially inserted into the synapse. researchgate.netnih.gov In contrast, long-term depression (LTD) is associated with the removal of these receptors. researchgate.net

Post-Translational Modifications and Intracellular Signaling

Post-translational modifications (PTMs) are chemical changes made to proteins after they are synthesized, and they represent a critical layer of regulation for AMPA receptor function. wikipedia.orgsigmaaldrich.com These modifications, particularly phosphorylation, can alter the receptor's activity, its trafficking, and its interactions with other proteins. johnshopkins.eduresearchgate.net

Phosphorylation, the addition of a phosphate (B84403) group, is a key PTM that regulates AMPA receptors, most commonly on serine and threonine amino acid residues within the intracellular C-terminal tails of the receptor subunits. researchgate.netsigmaaldrich.com Several major protein kinases are involved in this process.

Protein Kinase A (PKA): PKA phosphorylates the GluA1 subunit at Serine 845 (S845). nih.govresearchgate.netnih.gov This phosphorylation is required for the PKA-induced increase in the number of AMPA receptors on the cell surface. pnas.orgnih.gov It achieves this by promoting receptor insertion and inhibiting their removal. pnas.org

Protein Kinase C (PKC): PKC is another kinase implicated in the regulation of AMPA receptors and synaptic plasticity. researchgate.net

Ca2+/calmodulin-dependent protein kinase II (CaMKII): CaMKII is a crucial enzyme in LTP. nih.gov Upon influx of calcium through NMDA receptors, CaMKII is activated and phosphorylates the GluA1 subunit of the AMPA receptor at Serine 831 (S831). nih.govnih.govcapes.gov.br This phosphorylation event is a key step in strengthening the synapse. nih.gov

The phosphorylation state of these sites is dynamic, with the balance between kinase and phosphatase (enzymes that remove phosphate groups) activity determining the functional status of the receptor population. nih.gov

Table 1: Key Serine/Threonine Phosphorylation Sites on AMPA Receptor Subunits

Subunit Phosphorylation Site Kinase Primary Function
GluA1 Serine 845 (S845) PKA Promotes surface insertion, inhibits endocytosis. pnas.orgnih.govresearchgate.net
GluA1 Serine 831 (S831) CaMKII Increases channel conductance, involved in LTP. nih.govnih.govcapes.gov.br

In addition to serine/threonine phosphorylation, the phosphorylation of tyrosine residues on AMPA receptors is an important regulatory mechanism. jneurosci.org The GluA2 subunit is a prominent target for tyrosine phosphorylation, which is implicated in synaptic depression and receptor endocytosis. embopress.orgpnas.org

The Src family of protein tyrosine kinases can phosphorylate the GluR2 subunit at Tyrosine 876 (Y876). researchgate.netjneurosci.org This modification has been shown to decrease the interaction between GluR2 and the scaffolding protein GRIP1 but is necessary for the induced internalization of the receptor. jneurosci.orgpnas.org Insulin, for example, increases the tyrosine phosphorylation of GluR2, which is associated with a long-lasting depression of synaptic currents mediated by AMPA receptors. embopress.org Beyond direct channel modulation, AMPA receptors can also initiate intracellular signaling cascades. They can physically associate with and activate the tyrosine kinase Lyn, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway, demonstrating a direct link from the cell surface receptor to nuclear gene expression. nih.gov

Functional Roles of Ampa Receptors in Fundamental Neurophysiological Processes Preclinical Research Models

Contributions to Synaptic Plasticity Mechanisms: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

AMPA receptors are central to the molecular mechanisms that underlie synaptic plasticity, the ability of synapses to strengthen or weaken over time. This plasticity is considered a primary substrate for learning and memory. mdpi.comfrontiersin.org The two most studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy. AMPA receptors are the primary determinants of synaptic strength in the majority of glutamatergic neurons and are fundamental to both LTP and LTD. springermedizin.de

The expression of LTP is largely attributed to the modification and increased number of AMPA receptors at the postsynaptic membrane. nih.gov Glutamatergic signaling, particularly through AMPA receptors, facilitates the influx of calcium, a critical step in strengthening synapses via LTP. news-medical.net Research demonstrates that the trafficking and synaptic incorporation of AMPA receptors are crucial molecular events for experience-dependent synaptic plasticity. frontiersin.orgnih.govnih.gov Studies on organotypic hippocampal slice cultures have shown that inducing LTP with glycine (B1666218) leads to an increase in AMPA receptor function, which is correlated with the degree of potentiation. nih.govnih.gov This process involves the activation of the enzyme calpain and structural modifications to the GluA1 subunit of the AMPA receptor. nih.govnih.gov

Conversely, the removal or dephosphorylation of AMPA receptors from the synapse is a key mechanism for LTD. The dynamic phosphorylation of the GluR1 subunit by Protein Kinase A (PKA) is crucial for modulating AMPA receptor trafficking, promoting their insertion into the cell surface, and decreasing their internalization, thereby influencing synaptic plasticity. pnas.org

Table 1: Research Findings on AMPA Receptor Role in Synaptic Plasticity
ProcessKey FindingModel/MethodReference
Long-Term Potentiation (LTP)LTP induction is associated with increased AMPA receptor function and structural modifications of the GluR1 subunit.Glycine-induced LTP in organotypic hippocampal slice cultures. nih.govnih.gov
Synaptic StrengtheningAMPA receptor modulation facilitates calcium entry, a key step for strengthening synapses.General review of glutamatergic signaling. news-medical.net
Receptor TraffickingDynamic phosphorylation of the GluR1 subunit by PKA regulates AMPA receptor insertion and removal from the cell surface.Studies on PKA phosphorylation of GluR1. pnas.org
Experience-Dependent PlasticityThe synaptic trafficking of AMPA receptors is a critical molecular mechanism for experience-dependent plasticity.Review of molecular mechanisms. frontiersin.orgnih.gov

Involvement in Neural Network Activity and Rhythmogenesis

AMPA receptors are responsible for mediating the majority of fast excitatory synaptic transmission in the brain. nih.govresearchgate.net This rapid signaling is fundamental for the coordinated activity of neural networks and the generation of rhythmic patterns (rhythmogenesis) that underlie various physiological functions. The density of AMPA receptors within brain regions has been shown to correlate with the functional centrality of those regions in both local and global brain networks, highlighting their importance in maintaining the brain's functional architecture. frontiersin.orgnih.gov

A critical example of AMPA receptor-mediated rhythmogenesis is its role in the control of breathing. The pre-Bötzinger complex, a key anatomical site in the medulla for generating respiratory rhythm, relies on AMPA receptor activation. researchgate.net These receptors are widely distributed in the medullary respiratory center, where their activation positively modulates both respiratory drive and the rhythmic pattern of breathing. researchgate.net

Furthermore, AMPA receptors are integral to respiratory reflex pathways. Excitatory signals from the lungs and chemosensors are transmitted to airway-related vagal preganglionic neurons (AVPNs) primarily via a glutamate-AMPA receptor signaling pathway within the nucleus of the solitary tract. nih.gov This pathway mediates reflex responses such as bronchoconstriction, demonstrating the critical role of AMPA receptors in the moment-to-moment control of airway function. nih.gov This provides a theoretical basis for developing AMPA receptor modulators to address conditions like respiratory depression. researchgate.net

Table 2: AMPA Receptor Function in Respiratory Control
Brain RegionFunctionMechanismReference
Pre-Bötzinger Complex (Medulla)Generation of respiratory rhythm.Activation of AMPA receptors positively modulates respiratory rhythmogenesis. researchgate.net
Nucleus of the Solitary Tract (nTS)Transmission of bronchoconstrictive signals.Excitatory signals are transmitted to AVPNs via a glutamate-AMPA receptor signaling pathway. nih.gov
Medullary Respiratory CenterGeneral respiratory drive.Widespread AMPA receptor distribution allows for modulation of overall respiratory activity. researchgate.net

Contributions to Learning and Memory Processes in Animal Models

Given their central role in synaptic plasticity, it is well-established that AMPA receptors are critically involved in learning and memory. mdpi.comfrontiersin.org Preclinical studies in animal models have consistently demonstrated this link. For instance, research in juvenile rats has shown that positive allosteric modulation of AMPA receptors can enhance performance in spatial memory tasks, such as the Barnes maze. researchgate.net A moderate dose of an AMPA receptor modulator enabled immature rats to navigate more directly to a target location, suggesting that AMPA receptor function is a limiting factor in cognitive maturation. researchgate.net

Further studies have correlated improved hippocampus-dependent spatial learning and memory with an increased expression of the GluA1 subunit of the AMPA receptor. nih.gov In a study using an herbal extract known to affect cognitive function, adolescent rats showed improved learning and memory that was associated with an increased expression of the AMPA GluA1 receptor subunit in the CA1 and CA2 subregions of the hippocampus. nih.gov These findings underscore that AMPA receptor-mediated signaling is a fundamental mechanism for encoding and consolidating memories in the brain. nih.govnih.gov

Modulation of Neuronal Excitability and Homeostatic Plasticity

Research on anti-AMPAR encephalitis, an autoimmune disorder, reveals the consequences of AMPA receptor loss. nih.gov Antibodies from patients with this condition cause a selective removal of AMPA receptors from the neuronal surface and synapses. nih.gov This reduction in excitatory AMPA-mediated currents triggers a homeostatic response: a decrease in inhibitory (GABAergic) synaptic transmission and an increase in the neuron's intrinsic excitability. nih.gov This compensatory plasticity, while attempting to restore balance, may contribute to the seizures and memory deficits seen in patients. nih.gov

Similarly, in models of status epilepticus, AMPA receptor plasticity, specifically involving the GluA1 subunit, is critical for sustaining and amplifying seizure activity. nih.gov The absence of the GluA1 subunit prevents the enhancement of glutamatergic transmission that normally occurs during status epilepticus, thereby reducing the severity, duration, and mortality associated with the seizures. nih.gov This indicates that the dynamic regulation of AMPA receptors is a key factor in modulating neuronal excitability and maintaining the stability of neural circuits.

Ampa Receptor Involvement in Preclinical Models of Neuropathology

Mechanisms in Models of Excitotoxicity and Neurodegeneration

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a common feature of many neurodegenerative conditions. nih.govmdpi.com The overactivation of glutamate receptors, particularly AMPA receptors, leads to a cascade of events that culminate in neuronal death.

In the context of ischemic stroke, a condition characterized by the interruption of blood flow to the brain, AMPA receptors play a critical role in the subsequent neuronal death. nih.govucf.edu Following an ischemic event, the excessive release of glutamate leads to the overstimulation of AMPA receptors. nih.gov This triggers a significant influx of sodium ions, causing depolarization of the neuronal membrane. nih.gov This depolarization, in turn, facilitates the activation of N-methyl-D-aspartate (NMDA) receptors, which are also permeable to calcium ions. nih.gov

A crucial aspect of ischemia-induced neuronal damage is the alteration in the subunit composition of AMPA receptors. nih.govpnas.org AMPA receptors are typically composed of different subunits, with the GluA2 subunit being particularly important as it renders the receptor impermeable to calcium. ucf.eduresearchgate.net Following ischemia, there is a downregulation of GluA2 expression, leading to the formation of calcium-permeable AMPA receptors. nih.govpnas.org This switch in subunit composition results in a detrimental influx of calcium, which activates various intracellular signaling pathways leading to delayed neuronal death, particularly in vulnerable regions like the hippocampus. nih.govpnas.org

Furthermore, research indicates that ischemia/reperfusion injury induces the internalization and degradation of both GluA1 and GluA2 AMPA receptor subunits through an oxidative stress signaling pathway. nih.gov This loss of AMPA receptors at the neuronal surface contributes to the excitotoxic cascade and subsequent neuronal demise. nih.gov Studies have also implicated GluR2-lacking AMPA receptors in the ischemia-induced rise in intracellular free zinc, which is another factor contributing to neuronal death in the CA1 region of the hippocampus. pnas.org

Studies in Affective Disorder Models

While the monoamine hypothesis has long been the cornerstone of depression research, emerging evidence points to a significant role for the glutamatergic system, and specifically AMPA receptors, in the pathophysiology of affective disorders. nih.govnih.gov

Preclinical research suggests that alterations in AMPA receptor signaling are involved in the development of depression. nih.govnih.gov Chronic stress, a major risk factor for depression, has been shown to alter AMPA receptor function and expression in key brain regions involved in mood regulation, such as the hippocampus, prefrontal cortex, and amygdala. mdpi.com For example, chronic stress can lead to a decrease in AMPA receptor-mediated excitatory transmission in the prefrontal cortex, resulting in depression-like behaviors in animal models. mdpi.com Conversely, in the basolateral amygdala, chronic stress can upregulate the insertion of GluA1-containing AMPA receptors, leading to increased excitatory synaptic transmission and the manifestation of depressive-like behaviors. mdpi.com

Furthermore, there is evidence that the therapeutic effects of some antidepressants may be mediated, at least in part, through the modulation of AMPA receptors. nih.govnih.gov For instance, the antidepressant fluoxetine (B1211875) has been shown to alter AMPA receptor phosphorylation in a way that is expected to increase signaling through these receptors. nih.govingentaconnect.com Compounds that directly enhance AMPA receptor signaling, known as AMPA receptor potentiators, have demonstrated antidepressant-like effects in various animal models. nih.govbenthamdirect.com These potentiators can induce neuronal effects similar to those of conventional antidepressants, such as increasing the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity. nih.gov The antidepressant-like effects of NMDA receptor antagonists, such as ketamine, are also thought to require the activation of AMPA receptors. nih.gov

Investigations in Amyotrophic Lateral Sclerosis (ALS) Models

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease marked by the loss of motor neurons. A primary mechanism thought to contribute to this neuronal death is excitotoxicity, where excessive stimulation by the neurotransmitter glutamate damages and kills neurons. nih.gov The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in this process, as it is a principal type of glutamate receptor that mediates fast excitatory signals in the central nervous system. nih.govmeddiscoveries.org Consequently, its role in the excitotoxic processes of ALS has been a major area of preclinical investigation.

Research using animal and cellular models of ALS has focused on how AMPA receptor-mediated excitotoxicity leads to the degeneration of motor neurons. nih.gov A significant finding is that motor neurons in both human ALS patients and in transgenic animal models with mutations in the superoxide (B77818) dismutase 1 (SOD1) gene—a known cause of familial ALS—show increased permeability to calcium (Ca2+) through their AMPA receptors. nih.govpnas.org This elevated influx of Ca2+ is considered a key factor in making motor neurons selectively vulnerable to damage from excitotoxicity.

This heightened calcium permeability is frequently linked to a deficiency in the GluA2 subunit of the AMPA receptor. pnas.orgnih.gov The presence of the GluA2 subunit normally makes the AMPA receptor channel impermeable to Ca2+. nih.gov However, when GluA2 is lacking, the channel becomes highly permeable to Ca2+, leading to a rise in intracellular calcium levels and the activation of downstream pathways that are toxic to the neuron. pnas.orgnih.gov Studies in transgenic mice expressing the mutant SOD1-G93A gene have shown that the levels of GluA2 messenger RNA (mRNA) and protein are reduced in spinal motor neurons before and during the progression of the disease. nih.govnih.gov This indicates that changes in the composition of AMPA receptor subunits are an early event in the development of ALS. nih.gov

Further investigations have demonstrated that this GluA2 deficiency accelerates the degeneration of motor neurons and shortens the lifespan in mutant SOD1-G93A mice, highlighting the critical role of GluA2 in the vulnerability of motor neurons. oup.com In fact, the absence of GluA2 had a more significant negative impact on the survival of ALS mice than any other reported factor, suggesting its substantial contribution to the disease process in vivo. oup.com The compound 5-Methyl-4-isoxazolepropionic acid is a selective agonist for AMPA receptors and is related to the class of compounds used to study glutamatergic signaling and its role in cognitive function and neuroplasticity. news-medical.netresearchgate.net While direct studies of this compound in ALS models are not as common as those involving AMPA receptor antagonists, the research on AMPA receptor activation is fundamental to understanding excitotoxicity.

The following table summarizes key findings from preclinical research on AMPA receptor involvement in various ALS models.

Research Findings in Preclinical ALS Models

Model System Key Research Findings Implication for ALS Pathogenesis
Transgenic Mice (SOD1-G93A) Decreased levels of the GluR2 (GluA2) AMPA receptor subunit in spinal motor neurons before symptom onset. nih.govcore.ac.uk Results in a greater number of Ca2+-permeable AMPA receptors, predisposing motor neurons to injury from glutamate signaling. nih.govpnas.org
Cultured Motor Neurons from GluR2-deficient embryos Showed increased Ca2+ influx through AMPA receptors and higher vulnerability to AMPA-mediated excitotoxicity. oup.com Confirms that GluR2 deficiency is a primary factor in the susceptibility of motor neurons to excitotoxic damage. oup.com
Sporadic ALS (sALS) Post-mortem Tissue Motor cortex neurons exhibit a transcriptional downregulation of the GluA2 subunit. nih.gov Indicates that a Ca2+-permeable AMPA receptor phenotype is also a feature of sporadic ALS, not just familial forms. nih.gov
Conditional ADAR2 Knockout Mice These mice, lacking the enzyme that edits GluA2 mRNA to make it Ca2+-impermeable, develop an ALS-like condition with motor neuron death. nih.govuniba.it Suggests that deficient RNA editing of GluA2 is a critical mechanism leading to motor neuron death in sporadic ALS. nih.govuniba.it

Advanced Research Methodologies for Studying Ampa and Ampa Receptors

Electrophysiological Techniques for Receptor Function Analysis

Electrophysiological techniques are fundamental for directly assessing the function of AMPA receptors by measuring the electrical currents that flow through them. These methods offer high temporal and spatial resolution, allowing for the detailed characterization of receptor properties. nih.gov

The whole-cell patch-clamp technique is a powerful tool for studying ionotropic glutamate (B1630785) receptors, including AMPA receptors. nih.govspringernature.com This method allows for the recording of ionic currents from an entire neuron, providing a detailed view of synaptic events. nih.gov By holding the neuron at specific membrane potentials, it is possible to isolate the currents mediated by AMPA receptors from those mediated by other glutamate receptors like NMDA receptors. nih.govnih.gov For instance, AMPA receptor-mediated currents are typically recorded at a holding potential of -70 mV, where the voltage-dependent magnesium block of NMDA receptors is still in effect. nih.gov

This technique has been instrumental in characterizing the electrophysiological properties of AMPA receptors, such as their activation and inactivation kinetics, and how these properties are modulated by associated proteins like transmembrane AMPA receptor regulatory proteins (TARPs). nih.gov Studies using patch-clamp recordings have shown that different TARPs can differentially modulate the extent of receptor desensitization and shift the effective glutamate concentration. nih.gov Furthermore, patch-clamp analysis has been crucial in understanding the role of AMPA receptor trafficking and phosphorylation in synaptic plasticity. pnas.org For example, it has been demonstrated that PKA phosphorylation of the GluR1 subunit of the AMPA receptor increases its surface expression by promoting receptor insertion and decreasing endocytosis. pnas.org

TechniqueApplication in AMPA Receptor ResearchKey Findings
Whole-Cell Patch-Clamp Recording Measurement of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs). nih.govnih.govCharacterization of current-voltage relationships, activation/deactivation kinetics, and desensitization. nih.govnih.gov
Synaptic Current Analysis Isolation and analysis of AMPA receptor components of synaptic transmission. nih.govDetermination of the contribution of AMPA receptors to synaptic strength and plasticity. frontiersin.org

Molecular Imaging Techniques in Preclinical Research

Molecular imaging techniques provide a non-invasive means to visualize and quantify AMPA receptors and their trafficking in living organisms, offering critical insights into their dynamics in both health and disease. nih.gov

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor density and distribution in the brain. nih.govnih.gov In non-human primates, PET imaging with specific radioligands has been instrumental in studying the role of various neurotransmitter systems, including the glutamatergic system. nih.gov The development of novel PET tracers targeting AMPA receptors or their associated proteins, such as TARP γ-8, has opened new avenues for investigating AMPA receptor function in the living brain. nih.gov These studies can provide valuable information on the biodistribution and density of AMPA receptors, which can be altered in various neurological and psychiatric disorders. nih.govbcm.edu Preclinical PET studies in non-human primates are crucial for validating new radiotracers and for translational research aimed at understanding the role of AMPA receptors in human brain disorders. nih.govbiorxiv.orgbiorxiv.org

Autoradiography is a high-resolution imaging technique used to determine the anatomical distribution of receptors in tissue sections. researchgate.net By using radiolabeled ligands that bind specifically to AMPA receptors, such as [³H]AMPA or [³H]CNQX, researchers can visualize the precise location of these receptors in different brain regions. nih.gov This technique has been employed to study changes in AMPA receptor binding in various conditions, providing insights into the receptor's involvement in pathophysiology. nih.gov Autoradiography offers a detailed map of receptor distribution at a microscopic level, complementing the in vivo data obtained from PET imaging. researchgate.net

TechniqueApplication in AMPA Receptor ResearchKey Findings
Positron Emission Tomography (PET) In vivo visualization and quantification of AMPA receptor density and trafficking in non-human primate brains. nih.govnih.govProvides insights into the dynamic changes of AMPA receptors in physiological and pathological states. nih.govbcm.edu
Autoradiography High-resolution localization of AMPA receptors in brain tissue sections. researchgate.netnih.govDetailed mapping of receptor distribution and identification of changes in receptor density in specific brain nuclei. nih.gov

Biochemical and Immunological Assays

Biochemical and immunological assays are essential for quantifying the binding affinity of ligands to AMPA receptors and for characterizing the molecular components of AMPA receptor complexes.

Radioligand binding assays are the gold standard for determining the affinity of compounds for a specific receptor. giffordbioscience.comcreative-bioarray.com These assays involve incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest and then measuring the amount of bound radioactivity. giffordbioscience.com By competing with a known radioligand, the affinity (Ki) of a new, unlabeled compound can be determined. giffordbioscience.comcreative-bioarray.com

For AMPA receptors, radioligand binding studies have been crucial for characterizing the binding properties of agonists, antagonists, and modulators. nih.govnih.gov These studies have revealed the existence of high and low-affinity states of the receptor and have helped to define the pharmacological profile of different AMPA receptor subtypes. nih.gov The data obtained from these assays are fundamental for the development of new drugs targeting the AMPA receptor.

AssayParameter MeasuredSignificance
Saturation Radioligand Binding Receptor density (Bmax) and ligand affinity (Kd). giffordbioscience.comcreative-bioarray.comQuantifies the number of receptors in a given tissue and the affinity of the radioligand for the receptor. giffordbioscience.com
Competition Radioligand Binding Inhibitory constant (Ki) of a test compound. giffordbioscience.comcreative-bioarray.comDetermines the affinity of an unlabeled compound for the receptor by its ability to displace a radioligand. giffordbioscience.com

ELISA and Western Blotting for Protein Expression and Post-Translational Modifications

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are powerful immunological techniques used to quantify protein expression and detect post-translational modifications (PTMs) of AMPA receptors. These methods are fundamental in understanding the cellular responses to ligands such as 5-Methyl-4-isoxazolepropionic acid.

Western Blotting is instrumental in identifying and quantifying specific proteins from a complex mixture. In the context of AMPA receptor research, this technique allows for the determination of the total expression levels of different AMPA receptor subunits (GluA1-4). Furthermore, by using antibodies specific to modified forms of the proteins, Western Blotting can reveal changes in post-translational modifications like phosphorylation, ubiquitination, and glycosylation, which are critical for receptor trafficking and function. azurebiosystems.comnih.gov For instance, the phosphorylation state of AMPA receptor subunits, which can be influenced by receptor activation, can be assessed by comparing the signal from a phospho-specific antibody to that of an antibody recognizing the total protein. azurebiosystems.com Some PTMs, such as ubiquitination, can cause a detectable shift in the protein's molecular weight on the gel. azurebiosystems.com

ELISA is a plate-based assay format that is highly suited for quantifying specific analytes in a sample. mybiosource.com In the study of AMPA receptors, ELISA can be employed to measure the concentration of specific receptor subunits or to detect the presence of post-translationally modified receptors in cell lysates or tissue homogenates. nih.govmybiosource.com This high-throughput method allows for the rapid screening of changes in receptor expression or modification in response to various stimuli, including the binding of this compound. nih.gov Both ELISA and Western Blotting are essential tools for elucidating the downstream cellular effects of AMPA receptor activation by agonists.

Computational and Molecular Modeling Approaches

Computational and molecular modeling have become indispensable tools for investigating the intricacies of AMPA receptor structure and function at an atomic level. numberanalytics.com These approaches complement experimental data by providing a detailed view of the dynamic interactions between the receptor and ligands like this compound.

These computational methods allow researchers to build three-dimensional models of AMPA receptors, predict the binding modes of various ligands, and simulate the conformational changes that occur upon binding. researchgate.net This detailed structural information is crucial for understanding the mechanisms of receptor activation, desensitization, and modulation, and it aids in the rational design of new therapeutic agents targeting the glutamatergic system. researchgate.netnih.gov

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-Receptor Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate how this agonist fits into the ligand-binding domain of the AMPA receptor. nih.govchemrxiv.org By analyzing the interactions, such as hydrogen bonds and van der Waals forces, researchers can understand the structural basis for the compound's agonist activity. nih.gov These docking studies are often used in virtual screening to identify novel and potent AMPA receptor modulators from large chemical libraries. researchgate.netjneuropsychiatry.org

Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of molecular systems. nih.gov Following ligand docking, MD simulations can be performed to observe the dynamic changes in the AMPA receptor structure upon binding of this compound. numberanalytics.comresearchgate.net These simulations can reveal the allosteric conformational changes that lead to ion channel opening and can help to understand the stability of the ligand-receptor complex over time. numberanalytics.comnih.gov The combination of docking and MD simulations offers a powerful approach to unravel the molecular determinants of AMPA receptor function. nih.gov

Genetic and Cell Biological Tools for Receptor Manipulation

The manipulation of AMPA receptors through genetic and cell biological tools has been pivotal in dissecting their physiological roles. nih.gov These techniques allow for precise alterations in receptor subunit composition and function, enabling a detailed investigation of their involvement in processes such as synaptic plasticity. nih.govresearchgate.net

Gene targeting techniques in mouse models have been particularly valuable for studying the specific functions of individual AMPA receptor subunits (GluA1-4). nih.gov By creating knockout or knock-in mice with altered receptor subunits, researchers can investigate the contribution of each subunit to synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). nih.gov More recently, advanced genome editing technologies like CRISPR/Cas9 have been utilized to introduce specific tags or mutations into the endogenous genes encoding AMPA receptor subunits, allowing for the visualization and manipulation of native receptors. nih.govdntb.gov.ua These powerful genetic tools provide a means to understand the complex biology of AMPA receptors in their native cellular environment.

Q & A

How can researchers determine the subunit composition of AMPARs in specific neuronal populations, and what experimental designs address potential variability in subunit expression?

Answer:

  • Method: Use in situ hybridization combined with immunohistochemistry to map GluA1-GluA4 subunit mRNA/protein distribution in brain regions. For functional studies, employ electrophysiological recordings with subunit-specific antagonists (e.g., NASPM for GluA2-lacking AMPARs) .
  • Data Contradictions: Variability in subunit ratios across brain regions (e.g., hippocampal CA1 vs. cerebellum) may arise from differences in tissue preparation or antibody specificity. Validate findings with knockout models or RNA interference to confirm subunit contributions .

What advanced techniques resolve contradictory findings on AMPAR trafficking mechanisms in synaptic plasticity?

Answer:

  • Method: Combine live-cell imaging (e.g., pH-sensitive GFP-tagged GluA1) with super-resolution microscopy to track receptor insertion/removal during LTP/LTD. Use knock-in mutants (e.g., GluA1 phospho-deficient mutants) to isolate phosphorylation-dependent trafficking .
  • Data Analysis: Address contradictions by comparing acute brain slices vs. cultured neurons, as preparation methods alter basal receptor mobility. Normalize data to baseline synaptic activity using miniature EPSC recordings .

How can researchers identify age-dependent changes in AMPAR-interacting proteins, and what models validate these findings?

Answer:

  • Method: Apply in vivo proximity labeling (e.g., TurboID fused to AMPAR subunits) in live mice at different developmental stages, followed by mass spectrometry to profile interactomes .
  • Validation: Use conditional knockout models (e.g., Nectin3-deficient mice) to confirm functional roles of identified proteins (e.g., NECTIN3 in cerebellar development) .

What pharmacological strategies distinguish AMPAR-mediated excitotoxicity in neurodegenerative diseases, and how are confounding factors controlled?

Answer:

  • Method: Employ selective AMPAR antagonists (e.g., perampanel) in in vitro ischemia models (oxygen-glucose deprivation). Use calcium imaging with Fura-2 to quantify Ca²⁺ influx through Ca²⁺-permeable AMPARs (GluA2-lacking) .
  • Confounding Factors: Differentiate AMPAR effects from NMDA receptor contributions using MK-801 (NMDAR antagonist) controls. Validate with GluA2 Q/R site editing assays to assess Ca²⁺ permeability .

How do researchers reconcile discrepancies in AMPAR allosteric modulator efficacy across preclinical models of depression?

Answer:

  • Method: Perform dose-response profiling of positive allosteric modulators (e.g., cyclothiazide) in chronic unpredictable stress (CUS) models vs. acute stress paradigms. Use transcriptomics to identify differential AMPAR subunit expression in stress-sensitive brain regions (e.g., prefrontal cortex) .
  • Data Analysis: Address species-specific responses by comparing rodent vs. human-derived organoids. Cross-validate with PET imaging of AMPAR density in depressive patients .

What experimental frameworks validate AMPAR involvement in autoimmune encephalitis, and how are tumor-associated confounders addressed?

Answer:

  • Method: Use cell-based assays with patient-derived anti-AMPAR antibodies to test receptor internalization in HEK293 cells expressing GluA1/GluA2. Pair with paraneoplastic screens (e.g., CT scans for small-cell lung cancer) to control for tumor-mediated effects .
  • Controls: Compare antibody titers in AMPAR encephalitis patients with/without tumors. Use CSF/serum exchange experiments in neuronal cultures to isolate antibody-specific effects .

How can structural biology techniques clarify AMPAR ligand-binding dynamics amid conflicting cryo-EM data?

Answer:

  • Method: Apply molecular dynamics simulations to cryo-EM structures (e.g., PDB 5WEO) to model conformational changes during agonist binding. Validate with mutagenesis of key residues (e.g., Arg485 in agonist-binding domain) .
  • Resolution of Conflicts: Compare datasets across labs using consensus refinement pipelines (e.g., RELION) to minimize reconstruction artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.